molecular formula C8H10FN3S B1517210 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea CAS No. 1037153-19-7

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Cat. No. B1517210
M. Wt: 199.25 g/mol
InChI Key: SALMGESSCNQKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea compounds, such as AFMT, is a topic of ongoing research. Urea and thiourea represent well-established privileged structures in medicinal and synthetic chemistry . These structural motifs constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .


Molecular Structure Analysis

The molecular structure of AFMT includes a thiourea moiety, which plays a central role in medicinal chemistry thanks to the possibility of establishing stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .

Scientific Research Applications

Chemical Synthesis and Characterization

A variety of thiourea derivatives, including those structurally related to 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, have been synthesized and characterized for their potential applications in various fields of scientific research. For instance, thiourea derivatives have been synthesized and explored for their biological activities, such as antibacterial, antifungal, and antitumor properties. They have also been assessed for their ability to interact with DNA, demonstrating potential as anticancer agents. The synthesis processes often involve the reaction of amine groups with isothiocyanates to produce thioureas, which are then characterized by spectroscopic techniques and sometimes by single crystal X-ray analysis to ascertain their structure and potential functional applications (S. Hussain et al., 2020; L. Duan et al., 2010).

Biological Activities and Therapeutic Potentials

The biological activities of thiourea derivatives, including antimicrobial, antiviral, and antitumor effects, are of significant interest. For example, certain thiourea compounds have shown promising results in screening against various bacterial strains and have demonstrated high free radical scavenging abilities, indicating antioxidant potential. Moreover, thiourea derivatives have been explored for their potential in anti-intestinal nematode treatments, highlighting their therapeutic applications (S. Hussain et al., 2020; L. Duan et al., 2010).

Green Synthesis Approaches

The development of environmentally friendly synthesis methods for thiourea derivatives is an area of active research. A green synthesis approach utilizing solar energy has been reported for the synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water, showcasing an operationally simple and energy-saving methodology that avoids the use of hazardous thiophosgene (Priyanka P. Kumavat et al., 2013).

Photophysical and Photochemical Properties

Thiourea derivatives have been investigated for their photophysical properties, with some studies focusing on the development of fluorescent sensors. These sensors can detect biologically relevant anions, demonstrating the versatility of thiourea compounds in analytical chemistry and biological sensing applications (Emma B. Veale et al., 2009).

properties

IUPAC Name

1-amino-3-(2-fluoro-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3S/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALMGESSCNQKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2-fluoro-5-methylphenyl)thiourea
Reactant of Route 2
3-Amino-1-(2-fluoro-5-methylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(2-fluoro-5-methylphenyl)thiourea
Reactant of Route 4
3-Amino-1-(2-fluoro-5-methylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(2-fluoro-5-methylphenyl)thiourea
Reactant of Route 6
3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.